molecular formula C9H14N4O3 B2920898 4-[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]morpholine CAS No. 1328640-59-0

4-[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]morpholine

Cat. No.: B2920898
CAS No.: 1328640-59-0
M. Wt: 226.236
InChI Key: MITUGFPITLPCNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]morpholine is a heterocyclic compound that features both a pyrazole and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]morpholine typically involves the reaction of 1-methyl-3-nitro-1H-pyrazole with morpholine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the morpholine, followed by nucleophilic substitution with the pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]morpholine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid: Similar pyrazole structure but with different substituents.

    1-methylpyrazole-4-boronic acid pinacol ester: Contains a pyrazole ring with a boronic acid ester group.

    1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Features multiple nitro groups and a triazole ring .

Uniqueness

4-[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]morpholine is unique due to its combination of a pyrazole and morpholine ring, which imparts distinct chemical and biological properties. This dual-ring structure can enhance its reactivity and potential as a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-[(2-methyl-5-nitropyrazol-3-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O3/c1-11-8(6-9(10-11)13(14)15)7-12-2-4-16-5-3-12/h6H,2-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITUGFPITLPCNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)[N+](=O)[O-])CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.